molecular formula C15H12N2O B13547573 2-(furan-3-yl)-2,3-dihydro-1H-perimidine

2-(furan-3-yl)-2,3-dihydro-1H-perimidine

Katalognummer: B13547573
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: DUWICYCSRMMRHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(furan-3-yl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features a furan ring fused to a perimidine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-yl)-2,3-dihydro-1H-perimidine typically involves multi-component reactions (MCRs) that allow for the efficient construction of the heterocyclic framework. One common method involves the reaction of furan derivatives with appropriate amines and aldehydes under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-(furan-3-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can produce a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-(furan-3-yl)-2,3-dihydro-1H-perimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(furan-3-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(furan-2-yl)-2,3-dihydro-1H-perimidine
  • 2-(thiophen-3-yl)-2,3-dihydro-1H-perimidine
  • 2-(pyridin-3-yl)-2,3-dihydro-1H-perimidine

Uniqueness

2-(furan-3-yl)-2,3-dihydro-1H-perimidine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

2-(furan-3-yl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C15H12N2O/c1-3-10-4-2-6-13-14(10)12(5-1)16-15(17-13)11-7-8-18-9-11/h1-9,15-17H

InChI-Schlüssel

DUWICYCSRMMRHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=COC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.